molecular formula C8H6BrNO3 B6226402 methyl 3-bromo-6-formylpyridine-2-carboxylate CAS No. 1379358-38-9

methyl 3-bromo-6-formylpyridine-2-carboxylate

Cat. No.: B6226402
CAS No.: 1379358-38-9
M. Wt: 244
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-6-formylpyridine-2-carboxylate is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-6-formylpyridine-2-carboxylate typically involves the bromination of 6-formylpyridine-2-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature to avoid over-bromination and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-formylpyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Methyl 3-bromo-6-carboxypyridine-2-carboxylate.

    Reduction Reactions: Methyl 3-bromo-6-hydroxymethylpyridine-2-carboxylate.

Scientific Research Applications

Methyl 3-bromo-6-formylpyridine-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science:

    Biological Research: It is used as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-formylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 3-bromo-6-formylpyridine-2-carboxylate can be compared with other similar compounds such as:

    Methyl 3-bromo-6-chloropyrazine-2-carboxylate: Similar in structure but contains a chlorine atom instead of a formyl group.

    Methyl 6-bromo-5-fluoropyridine-2-carboxylate: Contains a fluorine atom, which can influence its reactivity and biological activity.

    Methyl 3-bromo-6-hydroxymethylpyridine-2-carboxylate:

Properties

CAS No.

1379358-38-9

Molecular Formula

C8H6BrNO3

Molecular Weight

244

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.